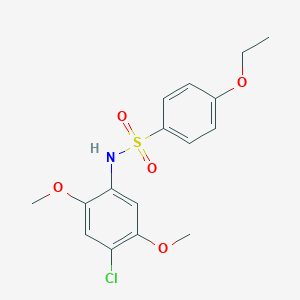
N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as TMB-8, is a chemical compound that has been extensively studied for its biochemical and physiological effects. TMB-8 is a potent inhibitor of intracellular calcium release, which makes it an important tool for researchers studying calcium signaling pathways.
Mécanisme D'action
TMB-8 acts as an inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), which is responsible for releasing calcium from the endoplasmic reticulum. TMB-8 binds to the IP3R and prevents it from opening, thereby inhibiting calcium release.
Biochemical and Physiological Effects:
TMB-8 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit calcium-dependent processes such as muscle contraction, secretion, and enzyme activation. TMB-8 has also been shown to inhibit cell migration and proliferation, and to induce apoptosis in some cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMB-8 in lab experiments is its potency as an inhibitor of calcium release. It is also relatively stable and easy to use. However, one limitation is that it can have off-target effects on other calcium channels and transporters, which can complicate data interpretation.
Orientations Futures
Future research using TMB-8 could focus on its potential therapeutic applications, particularly in diseases involving abnormal calcium signaling. TMB-8 could also be used in combination with other calcium channel inhibitors to better understand the complex signaling pathways involved in calcium regulation.
Méthodes De Synthèse
TMB-8 can be synthesized using a multi-step process involving the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to produce TMB-8.
Applications De Recherche Scientifique
TMB-8 has been widely used in scientific research to study calcium signaling pathways in cells. It has been shown to inhibit calcium release from the endoplasmic reticulum and Golgi apparatus, which are important organelles involved in calcium signaling. TMB-8 has also been used to study the role of calcium in various cellular processes such as cell migration, proliferation, and apoptosis.
Propriétés
Formule moléculaire |
C17H19NO4S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO4S/c1-11-6-13(3)17(7-12(11)2)23(19,20)18-9-14-4-5-15-16(8-14)22-10-21-15/h4-8,18H,9-10H2,1-3H3 |
Clé InChI |
CQUJNFOGCMYIFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B288788.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)


![1,4-Bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B288800.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B288811.png)
![6,8-dibromo-3-[(2-ethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B288812.png)
![1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B288816.png)
![4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)